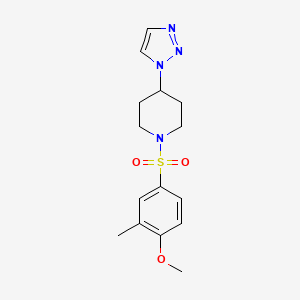![molecular formula C20H23N7O3S B2499562 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-28-2](/img/structure/B2499562.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a synthetic molecule that appears to be a derivative of purine, a fundamental structure in nucleic acids. The molecule includes a benzo[d]oxazole moiety, which is known for its biological activity, particularly in antifungal applications as suggested by the synthesis and evaluation of benzo[d]oxazole-4,7-diones . Additionally, the molecule features a 4-methylpiperazin-1-yl group, a common pharmacophore in drug design, which is also present in other synthesized compounds with potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For instance, benzo[b]thiophen derivatives are synthesized and then evaluated for their biological activity, such as their affinity towards 5-HT1A receptors . Similarly, benzo[d]oxazole derivatives are synthesized for their antifungal properties . The synthesis of the compound would likely involve the formation of the benzo[d]oxazole ring followed by the introduction of the thioether and piperazine substituents. The synthesis of thiazolo-pyrimidines, which are structurally related to purines, involves the use of IR, NMR, and mass spectrometry to confirm the molecular structure .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are significant for its potential biological activity. The benzo[d]oxazole ring is a heterocyclic compound that can interact with biological targets through pi-pi stacking or hydrogen bonding . The piperazine ring is a flexible linker that can adopt various conformations to fit into the binding sites of biological targets . The purine core of the molecule is a scaffold that is commonly found in bioactive molecules, suggesting that the compound could interact with enzymes or receptors that recognize purine or its derivatives .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The benzo[d]oxazole moiety could undergo electrophilic substitution reactions or act as a ligand in coordination chemistry . The piperazine ring could be involved in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with different biological activities . The purine core could participate in reactions typical of heteroaromatic compounds, such as halogenation or alkylation, which could modify the compound's biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the benzo[d]oxazole and piperazine rings suggests that the compound would have moderate solubility in organic solvents and could exhibit basic properties due to the nitrogen atoms in the piperazine ring . The purine core would contribute to the molecule's stability and potential ability to form hydrogen bonds, which could affect its solubility in aqueous solutions and its interaction with biological molecules . The compound's melting point, boiling point, and other physical properties would be influenced by the molecular weight and the presence of these functional groups.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Therapeutic Potential
- Serotonin and Dopamine Receptor Affinity : Research has identified a series of arylpiperazine derivatives of purine-2,6-dione, closely related to the specified compound, demonstrating significant affinity towards serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors. These compounds have been explored for their potential psychotropic activity, including anxiolytic and antidepressant properties. Compounds like 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione showed promising results in preclinical models, underlining the role of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands in psychiatric disorder management (Chłoń-Rzepa et al., 2013).
Synthesis and Structural Insights
- Synthetic Pathways : The synthesis of related derivatives, such as benzoxazole and thiophene-based compounds, has been extensively explored to develop new therapeutic agents with improved pharmacological profiles. For instance, novel synthesis methods have led to the creation of compounds with significant antifungal and anticancer activities, highlighting the versatility of these chemical frameworks in drug discovery (Kohara et al., 2002).
Pharmacological Evaluation
- Analgesic and Anti-inflammatory Properties : Studies have also focused on evaluating the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives. Some compounds demonstrated significant activity in vivo, surpassing reference drugs like acetylic acid in efficacy. This suggests potential applications in managing pain and inflammation (Zygmunt et al., 2015).
Mechanistic Insights and Molecular Interactions
- Molecular Mechanisms and Pathways : The therapeutic effects of these compounds are often mediated through interactions with specific receptors, leading to changes in cellular signaling pathways. For instance, certain derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated mitochondrial pathways, offering insights into their mechanisms of action and potential applications in oncology (Lin et al., 2011).
Eigenschaften
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-24-7-9-26(10-8-24)18-22-16-15(17(28)23-19(29)25(16)2)27(18)11-12-31-20-21-13-5-3-4-6-14(13)30-20/h3-6H,7-12H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFNYALUTVJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2499480.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)
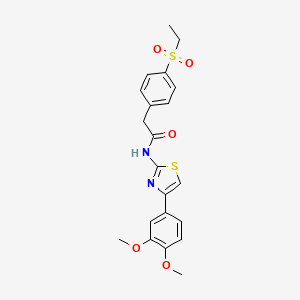
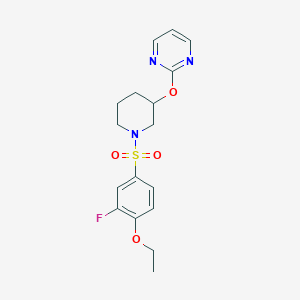
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)
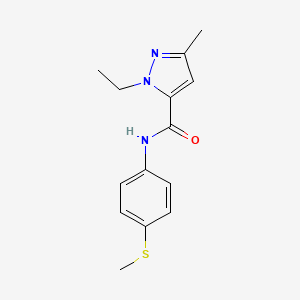
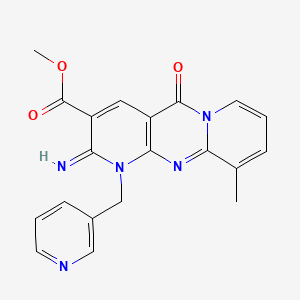
![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)
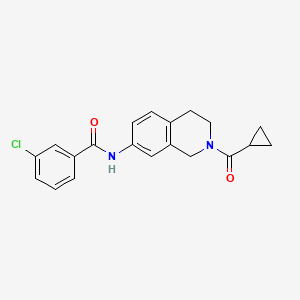
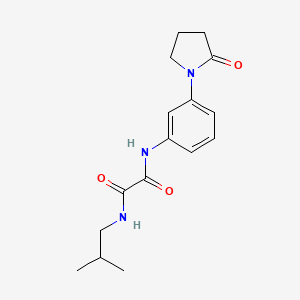
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)

